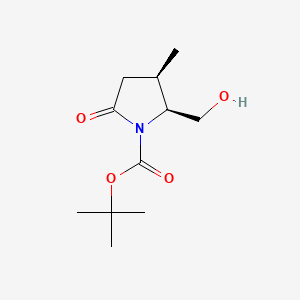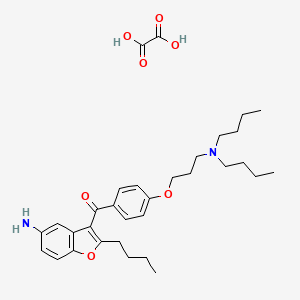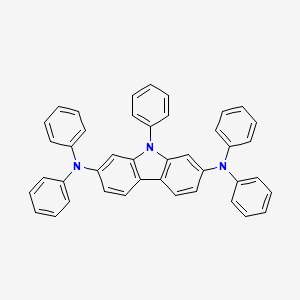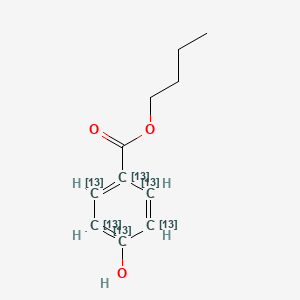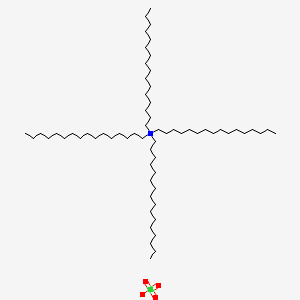
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)-, also known as L-685,458, is a potent and selective inhibitor of gamma-secretase, an enzyme involved in the production of amyloid beta peptides. These peptides are associated with the development of Alzheimer's disease, and gamma-secretase inhibitors like L-685,458 have shown promise as potential treatments for this devastating condition.
Wirkmechanismus
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- works by inhibiting gamma-secretase, an enzyme complex that cleaves the amyloid precursor protein to produce amyloid beta peptides. By blocking this process, 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- reduces the accumulation of amyloid beta peptides in the brain, which is believed to be a key factor in the development of Alzheimer's disease.
Biochemische Und Physiologische Effekte
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- has been shown to have a number of biochemical and physiological effects in animal models. These include reducing the production of amyloid beta peptides, improving cognitive function, and reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- is its potency and selectivity for gamma-secretase, which makes it a useful tool for studying the role of this enzyme in Alzheimer's disease. However, its high affinity for gamma-secretase also means that it can have off-target effects, which must be carefully controlled for in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- and other gamma-secretase inhibitors. These include:
1. Further studies of the safety and efficacy of 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- in animal models and humans.
2. Exploration of the use of gamma-secretase inhibitors in combination with other therapies, such as immunotherapy or anti-inflammatory agents.
3. Development of more selective gamma-secretase inhibitors with fewer off-target effects.
4. Investigation of the role of gamma-secretase in other diseases, such as cancer and cardiovascular disease.
In conclusion, 4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- is a promising therapeutic agent for Alzheimer's disease, with a well-understood mechanism of action and a range of potential applications. Further research is needed to fully explore its potential and to develop more effective treatments for this devastating condition.
Synthesemethoden
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common approach involves the reaction of a protected amino acid with a morpholine derivative, followed by deprotection and coupling with a diphenylmethyl group.
Wissenschaftliche Forschungsanwendungen
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- has been extensively studied in vitro and in vivo for its potential as a therapeutic agent for Alzheimer's disease. It has been shown to reduce the production of amyloid beta peptides in cell culture and animal models, and to improve cognitive function in some studies.
Eigenschaften
CAS-Nummer |
125792-46-3 |
|---|---|
Produktname |
4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)- |
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.451 |
IUPAC-Name |
(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C21H26N2O2/c1-17(16-23-12-14-25-15-13-23)21(20(22)24,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H2,22,24)/t17-/m1/s1 |
InChI-Schlüssel |
NLPPXEVCOCNANN-QGZVFWFLSA-N |
SMILES |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



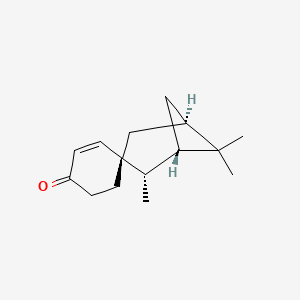
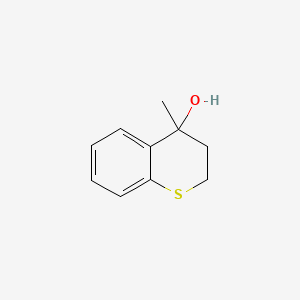
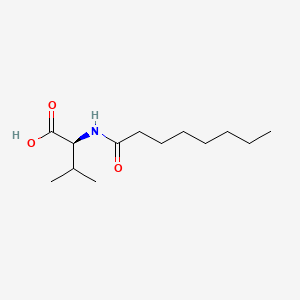
![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)
